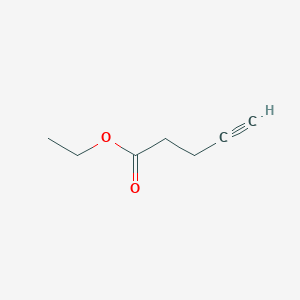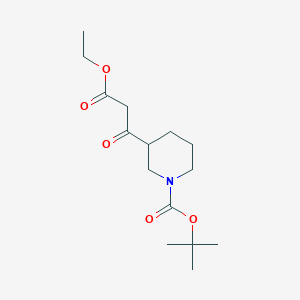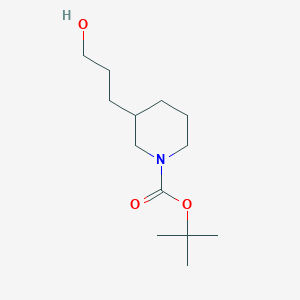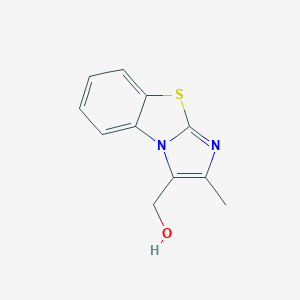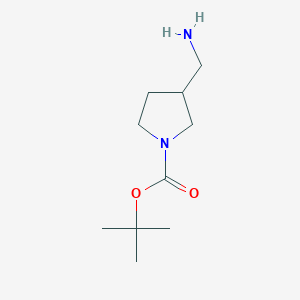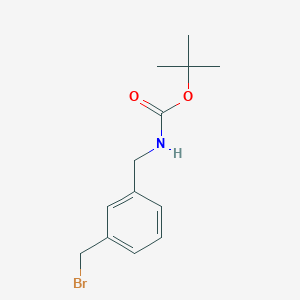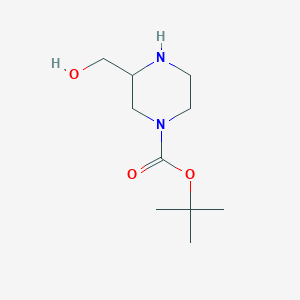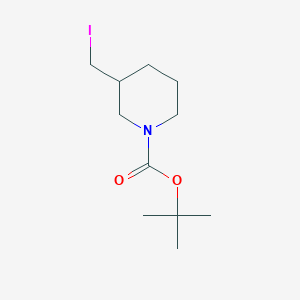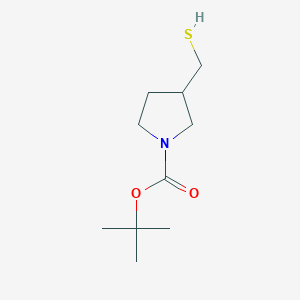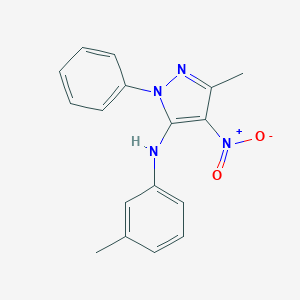
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It may also act by disrupting the bacterial cell membrane, leading to bacterial death.
Biochemische Und Physiologische Effekte
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. Additionally, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been shown to possess anti-inflammatory effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potent anticancer and antimicrobial activity, which makes it a valuable tool for studying cancer and bacterial diseases. However, one of the limitations of using 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potential toxicity, which may require the use of lower concentrations or alternative compounds.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential therapeutic applications in other fields of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, future research may focus on developing more potent and selective analogs of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine with less toxicity and improved efficacy.
Conclusion:
In conclusion, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its potent anticancer and antimicrobial activity, as well as its anti-inflammatory effects, make it a valuable tool for studying cancer, bacterial diseases, and inflammatory diseases. However, its potential toxicity may require the use of lower concentrations or alternative compounds. Future research may focus on further investigating its mechanism of action, exploring its potential therapeutic applications in other fields of research, and developing more potent and selective analogs of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine.
Synthesemethoden
The synthesis of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine involves the reaction of 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine with 3-methylbenzene-1-amine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in its pure form.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. Studies have shown that 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been shown to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
136389-77-0 |
|---|---|
Produktname |
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine |
Molekularformel |
C17H16N4O2 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
5-methyl-N-(3-methylphenyl)-4-nitro-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-6-8-14(11-12)18-17-16(21(22)23)13(2)19-20(17)15-9-4-3-5-10-15/h3-11,18H,1-2H3 |
InChI-Schlüssel |
VDFZDGKRTOSDRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



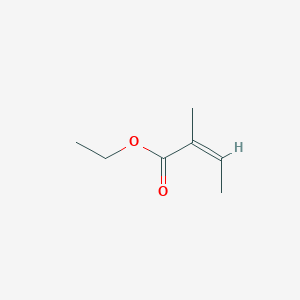
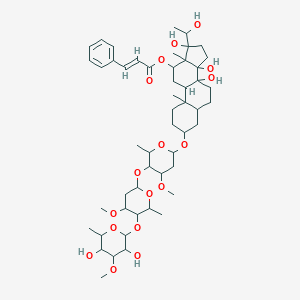
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
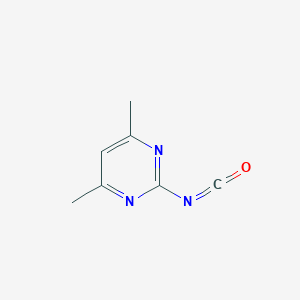
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
